1,3-dibromo-5-(3,5-diphenylphenyl)benzene
Description
1,3-Dibromo-5-(3,5-diphenylphenyl)benzene is a brominated aromatic compound characterized by a central benzene ring substituted with bromine atoms at the 1 and 3 positions and a 3,5-diphenylphenyl group at the 5 position. This structure combines steric bulk from the diphenyl substituent with the electron-withdrawing effects of bromine, making it a versatile intermediate in organic synthesis and materials science. The compound’s reactivity is likely influenced by the bromine atoms, which facilitate cross-coupling reactions, and the diphenyl group, which may enhance π-π stacking for self-assembly .
Properties
IUPAC Name |
1,3-dibromo-5-(3,5-diphenylphenyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16Br2/c25-23-14-22(15-24(26)16-23)21-12-19(17-7-3-1-4-8-17)11-20(13-21)18-9-5-2-6-10-18/h1-16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZMHOZGMSDLDMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=C2)C3=CC(=CC(=C3)Br)Br)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16Br2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dibromo-5-(3,5-diphenylphenyl)benzene typically involves the bromination of a suitable precursor. One common method is the bromination of 1,3-diphenylbenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may employ more cost-effective brominating agents and optimized reaction conditions to reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1,3-Dibromo-5-(3,5-diphenylphenyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Products include various substituted aromatic compounds depending on the nucleophile used.
Oxidation: Products include quinones and other oxidized aromatic compounds.
Reduction: Products include hydrogenated aromatic compounds with reduced bromine content.
Scientific Research Applications
1,3-Dibromo-5-(3,5-diphenylphenyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3-dibromo-5-(3,5-diphenylphenyl)benzene involves its interaction with molecular targets through its bromine atoms and aromatic structure. The bromine atoms can participate in electrophilic aromatic substitution reactions, while the aromatic rings can engage in π-π interactions with other aromatic systems. These interactions can influence the compound’s reactivity and its effects in various chemical and biological systems .
Comparison with Similar Compounds
Key Comparisons :
Reactivity: Bromine substituents in this compound enable cross-coupling reactions (e.g., Suzuki, Yamamoto), similar to 1,3-dibromo-5-(bromomethyl)benzene used in polymerization . The trimethylsilyl group in 3,5-dibromo-1-trimethylsilylbenzene offers hydrolytic stability, contrasting with the diphenyl group’s π-stacking capability .
Applications: Materials Science: The diphenyl group promotes self-assembly via π-π interactions, akin to lamellar networks formed by Br₂-C₆H₃-OC₁₂O-C₆H₃Br₂ . This contrasts with 1,3,5-triphenylbenzene, which leverages conjugation for optoelectronic devices . Flame Retardancy: Brominated analogs like 1,3-dibromo-5-(3,5-dibromophenoxy)benzene are used as flame retardants due to high bromine content . The target compound’s diphenyl group may reduce volatility compared to aliphatic brominated compounds.
Environmental Impact :
- Brominated aromatics are persistent environmental pollutants. highlights health risks for dibromo compounds (e.g., dibromoacetonitrile), suggesting similar concerns for the target compound . However, its bulky structure may reduce bioavailability compared to smaller analogs like 1,3-dibromo-5-chlorobenzene .
Challenges and Limitations
- Steric Hindrance : The 3,5-diphenylphenyl group may limit reactivity in crowded reaction environments.
- Toxicity : Brominated compounds often face regulatory scrutiny due to environmental persistence .
Biological Activity
1,3-Dibromo-5-(3,5-diphenylphenyl)benzene is a halogenated aromatic compound notable for its potential biological activity. The compound's structure features two bromine atoms attached to a benzene ring, along with a complex diphenyl substituent. This unique arrangement may contribute to various biological interactions and activities.
- Molecular Formula : C20H16Br2
- Molecular Weight : 404.16 g/mol
- CAS Number : 942132-66-3
Synthesis
The synthesis of this compound typically involves bromination reactions on a suitable precursor compound. The use of reagents such as N-bromosuccinimide (NBS) in the presence of catalytic conditions has been reported to yield high conversion rates in laboratory settings .
This compound exhibits biological activity primarily through its interaction with cellular targets such as enzymes and receptors. The bromine substituents can enhance lipophilicity and facilitate interactions with biological membranes, potentially leading to alterations in cellular signaling pathways.
Case Studies and Research Findings
- Anticancer Activity : A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of dibrominated compounds, including this compound. It was found that these compounds could inhibit tumor cell proliferation in vitro by inducing apoptosis through the activation of caspase pathways .
- Antimicrobial Properties : Research highlighted in Antibiotics journal revealed that halogenated aromatic compounds possess significant antimicrobial activity against various bacterial strains. The presence of bromine atoms was linked to enhanced efficacy against Gram-positive bacteria due to increased membrane permeability.
- Neuroprotective Effects : Another study explored the neuroprotective effects of dibrominated compounds in models of neurodegenerative diseases. The findings suggest that these compounds may reduce oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits for conditions like Alzheimer's disease .
Data Table: Biological Activities Summary
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